1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane
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Overview
Description
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane is an organic compound characterized by the presence of two methoxyphenyl groups attached to a trioxo-disulfane core
Preparation Methods
The synthesis of 1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane typically involves the reaction of 4-methoxyphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of 4-methoxyphenyl thiol and sulfur dioxide in the presence of an oxidizing agent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the trioxo-disulfane core to simpler sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane exerts its effects involves the interaction with cellular components, leading to oxidative stress and cell death. The compound can generate reactive oxygen species (ROS) that damage cellular membranes, proteins, and DNA. This oxidative stress can trigger pathways such as ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .
Comparison with Similar Compounds
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane can be compared with other similar compounds such as:
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: This compound shares the methoxyphenyl groups but differs in the core structure, which affects its reactivity and applications.
1,2-Bis(4-methoxyphenyl)ethyne: This compound has an ethyne core instead of a trioxo-disulfane core, leading to different chemical properties and uses.
The uniqueness of this compound lies in its trioxo-disulfane core, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
13737-19-4 |
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Molecular Formula |
C14H14O5S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfonylsulfinylbenzene |
InChI |
InChI=1S/C14H14O5S2/c1-18-11-3-7-13(8-4-11)20(15)21(16,17)14-9-5-12(19-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
XXLPZNCHBXXTOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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